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Introduction
ODM-204 is an investigational, orally administered, nonsteroidal small molecule that exhibits a

dual mechanism of action, positioning it as a promising candidate for the treatment of

castration-resistant prostate cancer (CRPC).[1][2] It functions as both a potent inhibitor of

CYP17A1, a critical enzyme in androgen biosynthesis, and a high-affinity antagonist of the

androgen receptor (AR).[1][3] This dual action aims to provide a more comprehensive blockade

of the androgen signaling pathway, which remains a key driver of prostate cancer progression

even in a castrate environment. Luteinizing hormone-releasing hormone (LHRH) agonists are a

standard of care in advanced prostate cancer, inducing a state of medical castration by

downregulating the pituitary-gonadal axis.[4][5] Preclinical evidence strongly suggests that the

combination of ODM-204 with an LHRH agonist can lead to a more profound and sustained

suppression of androgens, potentially overcoming resistance mechanisms and improving

therapeutic outcomes.[2]

These application notes provide a comprehensive overview of the preclinical and early clinical

data for ODM-204, with a focus on its use in combination with LHRH agonists. Detailed

protocols for key in vitro and in vivo experiments are provided to facilitate further research and

development.
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ODM-204's therapeutic potential stems from its ability to target the androgen signaling axis at

two distinct points:

CYP17A1 Inhibition: ODM-204 potently inhibits the enzymatic activity of CYP17A1

(cytochrome P450 17A1), which is essential for the synthesis of androgens, including

testosterone and dihydrotestosterone (DHT), in both the testes and adrenal glands.[3][6] By

blocking this enzyme, ODM-204 reduces the production of ligands that can activate the

androgen receptor.

Androgen Receptor Antagonism: ODM-204 is a direct and high-affinity antagonist of the

androgen receptor.[1] It competitively binds to the AR, preventing its activation by any

remaining circulating androgens. This blockade inhibits the downstream signaling cascade

that promotes prostate cancer cell growth and survival.[3][6]

LHRH agonists, such as leuprolide acetate, work by a different mechanism. Initially, they cause

a surge in LH and FSH, leading to a transient increase in testosterone (the "flare"

phenomenon). However, continuous stimulation of the pituitary LHRH receptors leads to their

desensitization and downregulation, ultimately resulting in a profound suppression of testicular

testosterone production.

The combination of ODM-204 and an LHRH agonist provides a multi-pronged attack on

androgen signaling. The LHRH agonist ablates testicular androgen production, while ODM-204
blocks the synthesis of adrenal and intratumoral androgens and directly antagonizes the AR,

preventing its activation by any residual ligands.
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Caption: Combined signaling pathway of ODM-204 and LHRH agonists.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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